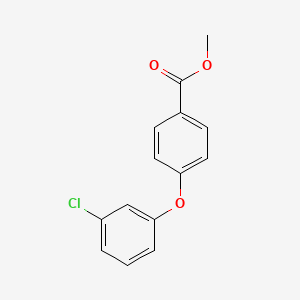![molecular formula C23H21NO3 B12113317 1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- CAS No. 937663-78-0](/img/structure/B12113317.png)
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion and high yield.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
類似化合物との比較
Similar Compounds
- 5-Methylisatin
- 2,3-Dihydro-5-methylindole-2,3-dione
- 5-Methylindole-2,3-dione
- 5-Methyl-2,3-indolinedione
Uniqueness
1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalenyloxybutyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
特性
CAS番号 |
937663-78-0 |
|---|---|
分子式 |
C23H21NO3 |
分子量 |
359.4 g/mol |
IUPAC名 |
5-methyl-1-(4-naphthalen-1-yloxybutyl)indole-2,3-dione |
InChI |
InChI=1S/C23H21NO3/c1-16-11-12-20-19(15-16)22(25)23(26)24(20)13-4-5-14-27-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-12,15H,4-5,13-14H2,1H3 |
InChIキー |
AVMNEPDYCDSZCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCCOC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


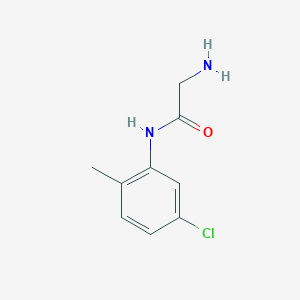
![3-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B12113247.png)

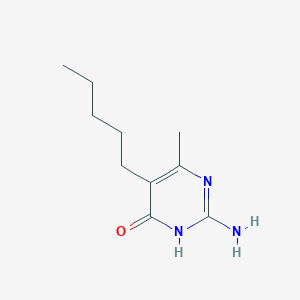
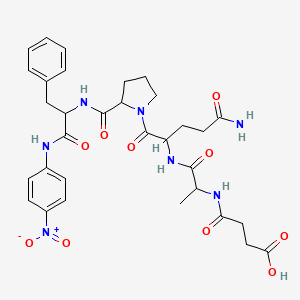
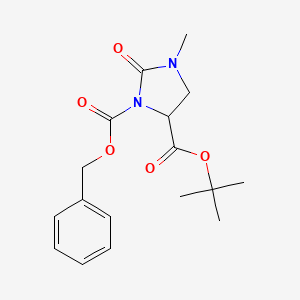
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)
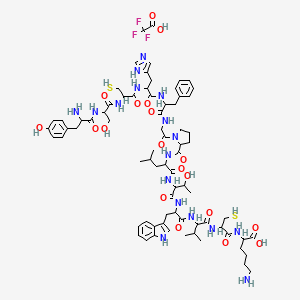

![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)



